molecular formula C11H13BrF2O B8001957 1-Bromo-3,5-difluoro-2-iso-pentyloxybenzene

1-Bromo-3,5-difluoro-2-iso-pentyloxybenzene

Cat. No.: B8001957
M. Wt: 279.12 g/mol
InChI Key: NELGVZKVPFGZNQ-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-iso-pentyloxybenzene is an organic compound with the molecular formula C11H13BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and an iso-pentyloxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-difluoro-2-iso-pentyloxybenzene can be synthesized through a multi-step process involving the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the iso-pentyloxy group. The typical synthetic route involves:

    Bromination: Starting with a benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-difluoro-2-iso-pentyloxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 1-methoxy-3,5-difluoro-2-iso-pentyloxybenzene.

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3,5-difluoro-2-iso-pentyloxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-iso-pentyloxybenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the iso-pentyloxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

    1-Bromo-3,5-difluorobenzene: Lacks the iso-pentyloxy group, making it less hydrophobic.

    1-Bromo-2,4-difluoro-5-iso-pentyloxybenzene: Different substitution pattern on the benzene ring.

    1-Chloro-3,5-difluoro-2-iso-pentyloxybenzene: Chlorine instead of bromine, affecting reactivity and bonding.

Uniqueness: 1-Bromo-3,5-difluoro-2-iso-pentyloxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the iso-pentyloxy group, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-7(2)3-4-15-11-9(12)5-8(13)6-10(11)14/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELGVZKVPFGZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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